Echinatin

概要

説明

エキナチンは、天然に存在するカルコン誘導体であり、具体的にはレトロカルコンであり、Glycyrrhiza echinata、Glycyrrhiza uralensis、Glycyrrhiza inflata、Glycyrrhiza glabraなどのGlycyrrhiza属の根から単離されています 。 エキナチンは、その抗炎症作用、抗酸化作用、肝保護作用で広く使用されている伝統的なハーブ薬である甘草の有効成分です 。 近年、エキナチンは、炎症性疾患、癌、代謝性疾患など、さまざまな疾患における潜在的な治療用途の可能性があるため、注目を集めています .

2. 製法

合成経路と反応条件: エキナチンは、いくつかの合成経路を通じて合成できます。 一般的な方法の1つは、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下、4-ヒドロキシアセトフェノンと4-メトキシベンズアルデヒドを反応させるクライスン・シュミット縮合反応です 。 この反応は通常、還流条件下でエタノールまたはメタノール溶媒中で起こります。 得られた生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。

工業生産方法: エキナチンの工業生産には、通常、甘草の根からの抽出と単離が関与します。 根はまず乾燥させ、微粉末に粉砕します。 粉末は次に、エタノールまたはメタノールなどの溶媒を使用して溶媒抽出されます。 抽出物は濃縮され、さまざまなクロマトグラフィー技術によって精製されて、純粋なエキナチンが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Echinatin can be synthesized through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from licorice roots. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified through various chromatographic techniques to obtain pure this compound .

化学反応の分析

反応の種類: エキナチンは、酸化、還元、置換反応などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: エキナチンは、酸性または塩基性条件下で、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。 酸化は通常、対応するキノンまたはその他の酸化誘導体の生成につながります。

還元: エキナチンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。 この反応は、多くの場合、ジヒドロカルコンの生成につながります。

置換: エキナチンは、特に求電子置換反応を起こし、ハロゲンやニトロ基などの置換基が芳香環に導入されます。

主な生成物: これらの反応から生成される主な生成物には、キノン、ジヒドロカルコン、および使用される特定の反応条件と試薬に応じてさまざまな置換誘導体が含まれます .

4. 科学研究の応用

科学的研究の応用

Anti-inflammatory Properties

Echinatin has demonstrated potent anti-inflammatory effects, particularly in models of acute lung injury. Research indicates that this compound inhibits the activation of key inflammatory pathways, such as the TAK1-MAPK/NF-κB pathway, and enhances the Keap1-Nrf2-HO-1 pathway. This modulation results in decreased levels of inflammatory mediators like nitric oxide and prostaglandin E2 in LPS-stimulated macrophages .

Case Study: Lung Injury Model

- Model : LPS-stimulated murine macrophages

- Findings : this compound reduced mRNA expression and release of interleukin-1β and interleukin-6, indicating a significant anti-inflammatory effect.

Anticancer Applications

This compound has shown promising results in cancer research, particularly in esophageal squamous cell carcinoma (ESCC). It induces apoptosis and inhibits cell proliferation through the inactivation of the AKT/mTOR signaling pathway .

Case Study: Esophageal Cancer

- Model : ESCC cell lines (KYSE30 and KYSE270)

- Dosage : Up to 40 μM for 24-48 hours

- Results :

- Induced apoptosis evidenced by increased cleaved caspase-3 levels.

- Significant reduction in tumor growth in xenograft models by 57% with this compound treatment (20 mg/kg).

| Treatment Group | Tumor Growth Reduction |

|---|---|

| Control | - |

| This compound (20 mg/kg) | 57% |

| This compound (50 mg/kg) | 48% |

Neuroprotective Effects

This compound exhibits neuroprotective properties against anesthetic-induced neurotoxicity. In a study focusing on sevoflurane-induced cognitive impairments, this compound effectively suppressed ferroptosis, a form of programmed cell death linked to oxidative stress .

Case Study: Sevoflurane Neurotoxicity

- Model : Murine model exposed to sevoflurane

- Findings :

- Restoration of iron homeostasis and reduction of inflammatory cytokines.

- Improved spatial learning and memory as assessed by the Morris water maze test.

Antibacterial Activity

Recent studies have highlighted this compound's potential as an antibacterial agent through its ability to inhibit bacterial quorum sensing. This mechanism can attenuate pathogenicity without directly killing bacteria, thus reducing the risk of antibiotic resistance .

Case Study: Quorum Sensing Inhibition

- Bacteria : Escherichia coli

- Methodology : AI-2 bioluminescence assay and biofilm formation assessment.

- Results :

- This compound significantly reduced biofilm formation and expression of quorum sensing-regulated genes.

作用機序

エキナチンは、複数の分子標的と経路を通じてその効果を発揮します :

抗炎症作用: エキナチンは、熱ショックタンパク質90(HSP90)に結合することで、NLRP3インフラマソームの活性化を阻害し、そのATPアーゼ活性を阻害し、コシャペロンSGT1とHSP90-NLRP3の会合を阻害します。 これにより、インターロイキン-1βやインターロイキン-18などの炎症性サイトカインの抑制につながります。

抗酸化作用: エキナチンは、ケルチ様ECH関連タンパク質1(Keap1)と相互作用することにより、核因子エリスロイド2関連因子2(Nrf2)経路を活性化します。

抗癌作用: エキナチンは、Akt / mTORシグナル経路を不活性化することで、癌細胞のアポトーシスとオートファジーを誘導します。

6. 類似の化合物との比較

エキナチンは、リコカルコンAやイソリクイリチゲニンなどの他のカルコン誘導体と構造的に似ています 。 エキナチンは、これらの化合物とは異なる独自の特性を持っています:

類似の化合物のリスト:

- リコカルコンA

- イソリクイリチゲニン

- カルコン

- フラボカワインA

- カルダモニン

エキナチンの抗炎症作用、抗酸化作用、抗癌作用を組み合わせた独自の特性と、その独特の分子メカニズムにより、エキナチンはさらなる研究と治療開発のための有望な化合物となっています。

類似化合物との比較

- Licochalcone A

- Isoliquiritigenin

- Chalcone

- Flavokawain A

- Cardamonin

Echinatin’s unique combination of anti-inflammatory, antioxidant, and anticancer properties, along with its distinct molecular mechanisms, makes it a promising compound for further research and therapeutic development.

生物活性

Echinatin, a compound derived from Glycyrrhiza uralensis Fisch, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and anti-inflammatory responses. This article delves into the mechanisms through which this compound exerts its effects, supported by recent research findings and data.

This compound has been shown to inhibit the growth of esophageal squamous cell carcinoma (ESCC) through several mechanisms:

- Induction of Apoptosis : this compound significantly induces apoptosis in ESCC cells in a dose-dependent manner. Studies have demonstrated that treatment with this compound leads to increased cleavage of caspase-3 and PARP, markers indicative of apoptosis .

- Inhibition of Proliferation : this compound suppresses cell proliferation and colony formation abilities in ESCC cells. In vitro experiments revealed that this compound treatment resulted in a marked decrease in colony formation, suggesting its potential as a tumor-suppressive agent .

- Autophagy Activation : The compound also induces autophagy, which is crucial for cellular homeostasis and can lead to programmed cell death. The use of autophagy inhibitors diminished the efficacy of this compound, highlighting its role in mediating these effects .

RNA Sequencing Insights

RNA sequencing analysis identified 688 genes significantly regulated by this compound treatment, with a notable downregulation of genes associated with the AKT/mTOR signaling pathway. This pathway is pivotal in cancer cell survival and proliferation, indicating that this compound may exert its anticancer effects by inhibiting this pathway .

Case Study: this compound and Chemoresistance

This compound has been found to enhance the sensitivity of ESCC cells to fluorouracil (5-FU), a common chemotherapeutic agent. In combination treatments, low doses of this compound significantly suppressed cell growth and increased apoptosis compared to treatments with 5-FU alone. This suggests a potential role for this compound in overcoming chemoresistance in cancer therapy .

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties, particularly through its interaction with the NLRP3 inflammasome:

- NLRP3 Inflammasome Inhibition : this compound effectively inhibits NLRP3 inflammasome activation by binding to HSP90 and disrupting its ATPase activity. This prevents ASC oligomerization and subsequent inflammasome activation, demonstrating its potential therapeutic effects in inflammatory diseases .

- Reduction of Pro-inflammatory Mediators : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in vitro, further supporting its role as an anti-inflammatory agent .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activities:

特性

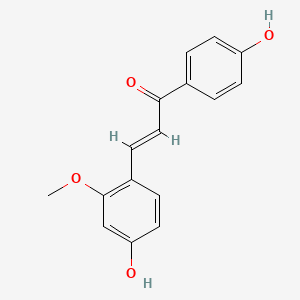

IUPAC Name |

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMIJNRNRLQSS-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019928 | |

| Record name | Echinatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34221-41-5 | |

| Record name | Echinatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECHINATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。